![molecular formula C15H28O2 B12646252 Octyl cyclohexanecarboxylate CAS No. 89611-20-1](/img/structure/B12646252.png)
Octyl cyclohexanecarboxylate
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Overview
Description
Octyl cyclohexanecarboxylate: is an organic compound with the molecular formula C15H28O2 . It is an ester formed from the reaction of cyclohexanecarboxylic acid and octanol. This compound is known for its use in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl cyclohexanecarboxylate can be synthesized through the esterification reaction between cyclohexanecarboxylic acid and octanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants are fed into a reactor where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. The final product is purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Octyl cyclohexanecarboxylate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield cyclohexanecarboxylic acid and octanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Major Products:
Hydrolysis: Cyclohexanecarboxylic acid and octanol.
Reduction: Cyclohexanol and octanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Chemical Properties and Structure
Octyl cyclohexanecarboxylate has the molecular formula C15H28O2 and is classified as an ester derived from cyclohexanecarboxylic acid. Its structure consists of an octyl group attached to a cyclohexanecarboxylate moiety, which contributes to its unique physicochemical properties, such as solubility and stability.
Pharmaceuticals
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential as active pharmaceutical ingredients (APIs) in drug formulations. For instance, certain derivatives are utilized in the development of antidiabetic medications and other therapeutic agents .
Cosmetics
In the cosmetics industry, this compound is used as an emollient and skin-conditioning agent. Its ability to enhance the texture and feel of formulations makes it a valuable ingredient in creams, lotions, and other personal care products.
Materials Science
The compound is also investigated for its role in the production of liquid crystals used in display technologies. The structural characteristics of this compound allow it to function effectively as a component in liquid crystal formulations .
Case Study 1: Antiproliferative Activity
Research published in PMC highlighted the antiproliferative activity of compounds derived from this compound against cancer cell lines. The study demonstrated that these compounds could inhibit cell growth effectively, indicating potential applications in cancer therapy .
Case Study 2: Separation Techniques
A study focused on the separation of this compound using high-performance liquid chromatography (HPLC). This method was developed for isolating impurities and analyzing pharmacokinetic properties, showcasing its application in drug formulation development .
Mechanism of Action
The mechanism of action of octyl cyclohexanecarboxylate primarily involves its interaction with lipid membranes. The ester can integrate into lipid bilayers, altering their fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can enhance the encapsulation and release of active pharmaceutical ingredients.
Comparison with Similar Compounds
Octyl acetate: An ester formed from acetic acid and octanol, commonly used as a flavoring agent.
Cyclohexyl acetate: An ester formed from acetic acid and cyclohexanol, used in fragrances and as a solvent.
Octyl palmitate: An ester formed from palmitic acid and octanol, used in cosmetics and personal care products.
Uniqueness: Octyl cyclohexanecarboxylate is unique due to its combination of a cyclohexane ring and a long alkyl chain, which imparts distinct physical and chemical properties. This combination makes it particularly useful in applications requiring both hydrophobicity and structural stability.
Biological Activity
Octyl cyclohexanecarboxylate, a derivative of cyclohexanecarboxylic acid, has garnered attention in scientific research due to its unique chemical properties and biological activities. This compound is characterized by the presence of an octyl group, which influences its interaction with biological systems. Understanding its biological activity is crucial for potential applications in pharmaceuticals, agriculture, and industrial processes.
This compound is an ester formed from cyclohexanecarboxylic acid and 1-octanol. Its molecular structure allows it to participate in various chemical reactions, making it versatile for different applications. The octyl group enhances its hydrophobic characteristics, which can influence its solubility and bioavailability in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may modulate enzyme activity, potentially inhibiting certain metabolic pathways. For instance, it has been shown to bind to enzymes involved in lipid metabolism, which could lead to alterations in cellular processes and energy homeostasis.
Biological Effects
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness varies depending on the concentration used and the specific bacterial strain tested .
- Cellular Toxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Results indicate that at higher concentrations, it can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
- Anti-inflammatory Properties : Preliminary research suggests that this compound may possess anti-inflammatory effects by downregulating pro-inflammatory cytokines in immune cells. This property could make it a candidate for developing anti-inflammatory drugs.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations above 100 μg/mL, indicating its potential as a preservative or antibacterial agent in various formulations.
Case Study 2: Cytotoxicity on Cancer Cells
In a controlled laboratory setting, this compound was tested on PC3 prostate cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 50 μM after 24 hours of exposure. This suggests that the compound may be effective as an anticancer agent .
Comparative Analysis with Similar Compounds
Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Anti-inflammatory Effects |
---|---|---|---|
This compound | Moderate | 50 μM | Yes |
Cyclohexanecarboxylic Acid | Low | 100 μM | No |
Cyclohexaneacetic Acid | Low | Not studied | No |
Properties
CAS No. |
89611-20-1 |
---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
octyl cyclohexanecarboxylate |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h14H,2-13H2,1H3 |
InChI Key |
TZBMAJZGRONTGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1CCCCC1 |
Origin of Product |
United States |
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